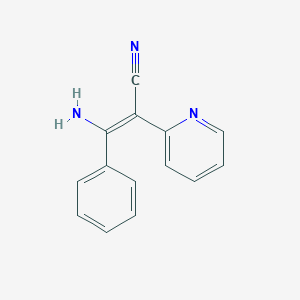
3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine-based compound that is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is not yet fully understood. However, studies have shown that it may exert its anticancer and antitumor effects by inhibiting specific enzymes and pathways involved in cell proliferation and survival. It may also act as an antioxidant and anti-inflammatory agent, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile may have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It may also protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, it has been shown to have low toxicity and high stability, making it a promising compound for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is its high stability and low toxicity, which makes it suitable for use in various lab experiments. However, one of the limitations is the limited availability of the compound, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a material for use in OLEDs and organic solar cells. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential as an anticancer and antitumor agent, a neuroprotective agent, and a material for use in OLEDs and organic solar cells. Further research is needed to fully understand its mechanism of action and to explore its potential in future applications.
Métodos De Síntesis
The synthesis of 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile involves a multi-step process. The first step involves the reaction of 2-chloro-3-phenylpyridine with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form 3-phenyl-2-pyridinylmethanol. The second step involves the reaction of 3-phenyl-2-pyridinylmethanol with acrylonitrile in the presence of potassium tert-butoxide and DMSO to form 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer and antitumor properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, it has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells.
Propiedades
Fórmula molecular |
C14H11N3 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
(Z)-3-amino-3-phenyl-2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H11N3/c15-10-12(13-8-4-5-9-17-13)14(16)11-6-2-1-3-7-11/h1-9H,16H2/b14-12+ |
Clave InChI |
TXNREZNAWHNHEA-WYMLVPIESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(/C#N)\C2=CC=CC=N2)/N |
SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=N2)N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



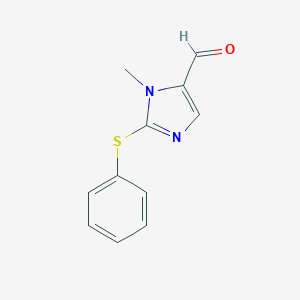
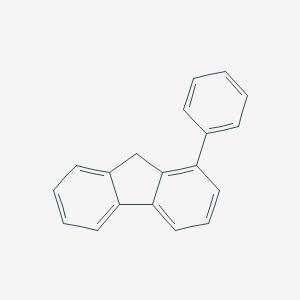
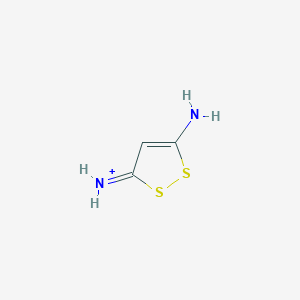
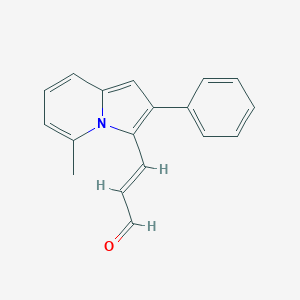
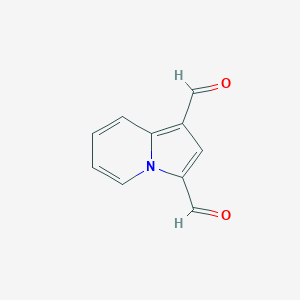
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)

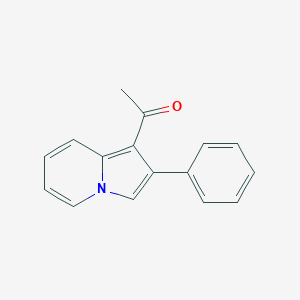
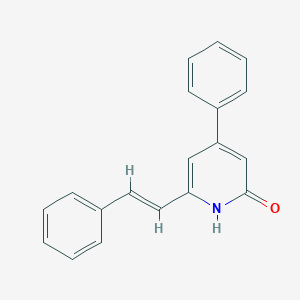


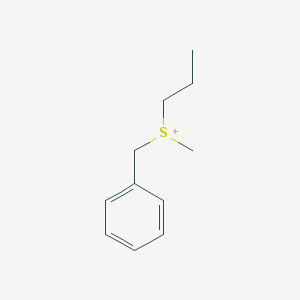

![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)